
(2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole-based derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells, bacteria, and viruses.
Biochemical and Physiological Effects:
Studies have shown that (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate has various biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate in lab experiments is its potential to target specific enzymes and proteins in the body. This makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments. However, one limitation of using this compound in lab experiments is its potential toxicity, which can be harmful to both researchers and test subjects.
Zukünftige Richtungen
There are many future directions for research on (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate. One direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is to study its effects on different types of cancer cells, bacteria, and viruses. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-aminothiazole with formaldehyde to form 2-(formylamino)thiazole. The second step involves the reaction of 2-(formylamino)thiazole with aniline to form (2-Anilino-1,3-thiazol-4-yl)methanamine. The final step involves the reaction of (2-Anilino-1,3-thiazol-4-yl)methanamine with 4-(dimethylsulfamoyl)benzoic acid to form (2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate.
Wissenschaftliche Forschungsanwendungen
(2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)17-10-8-14(9-11-17)18(23)26-12-16-13-27-19(21-16)20-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIDPANYUUKVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Anilino-1,3-thiazol-4-yl)methyl 4-(dimethylsulfamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
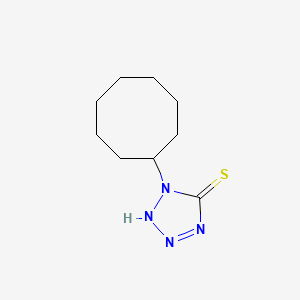
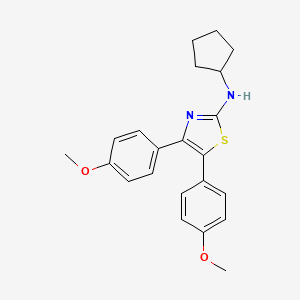
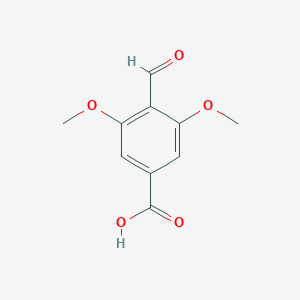

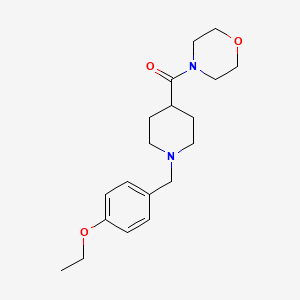
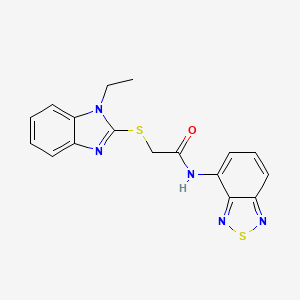
![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(4-Methylsulfanylphenyl)sulfamoyl]benzoic acid](/img/structure/B7636518.png)
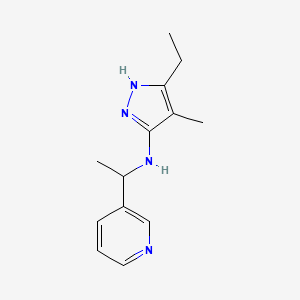
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)